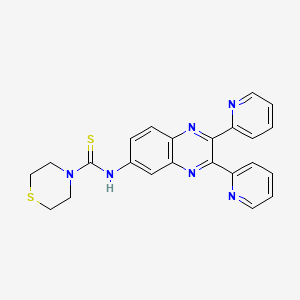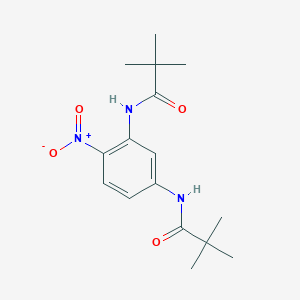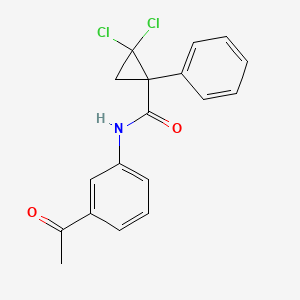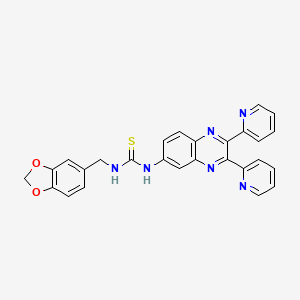![molecular formula C22H27ClN2O4 B4010108 N-(2-chlorobenzyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide](/img/structure/B4010108.png)
N-(2-chlorobenzyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis often involves multi-step organic reactions that include functional group transformations and coupling reactions. For compounds with similar complexity, the synthesis might involve the initial formation of the piperidine backbone, followed by the introduction of the furoyl and chlorobenzyl groups through nucleophilic substitution or coupling reactions. The synthesis of structurally related compounds has demonstrated the use of various organic synthesis techniques, including the formation of amide bonds and the introduction of substituents to aromatic systems via halogenation, nitration, and other functional group transformations (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-chlorobenzyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound's framework, revealing the presence of functional groups, the arrangement of the molecular skeleton, and the electronic environment of the atoms. Structural elucidation of similar compounds has been effectively achieved, providing a detailed understanding of their molecular architecture (Hussain et al., 2018).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. For instance, the amide bond presents in the molecule is typically stable under physiological conditions but can undergo hydrolysis under acidic or basic conditions. Similarly, the aromatic systems might participate in electrophilic substitution reactions. The introduction of substituents like chloro, methoxy, and furoyl groups can significantly affect the compound's chemical behavior, influencing its reactivity towards nucleophiles and electrophiles (Shiotani & Taniguchi, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in various fields. These properties are determined by the molecular structure and the functional groups present. Compounds with similar structures have been characterized to determine their physical properties, aiding in the understanding of their behavior in different environments and their suitability for various applications (Bi, 2014).
Chemical Properties Analysis
The chemical properties of such compounds include their acidity or basicity, the potential for forming hydrogen bonds, and their redox behavior. These properties are influenced by the presence and position of functional groups within the molecule. Analyzing related compounds provides insights into their chemical behavior, interaction with biological targets, and potential applications in various fields, including pharmaceuticals (Zala, Dave, & Undavia, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-[5-(methoxymethyl)furan-2-carbonyl]piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4/c1-28-15-18-9-10-20(29-18)22(27)25-12-4-5-16(14-25)8-11-21(26)24-13-17-6-2-3-7-19(17)23/h2-3,6-7,9-10,16H,4-5,8,11-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGCQEGKYRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010035.png)

![methyl (2S,4S)-4-{[(1-adamantylthio)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4010051.png)
![1-(4-methylbenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine](/img/structure/B4010052.png)
![6-{4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}nicotinonitrile](/img/structure/B4010060.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4010065.png)

![2-(1-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4010072.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-(methylthio)benzamide](/img/structure/B4010079.png)


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B4010092.png)
![N-cyclopropyl-5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4010097.png)
![4-[(4-isopropylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B4010101.png)